1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole
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Overview
Description
1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole is a compound that features both an imidazole ring and a thiophene ring. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Thiophene is another five-membered heterocyclic compound, but it contains a sulfur atom. The combination of these two rings in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines using oxidizing agents.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of nitriles with ammonia or primary amines in the presence of an acid catalyst.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can also interact with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic containing an imidazole ring.
Enviroxime: An antiviral containing an imidazole ring.
Astemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
The uniqueness of this compound lies in the combination of the imidazole and thiophene rings, which provides a unique set of chemical and biological properties .
Properties
CAS No. |
160461-96-1 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1-[(4-thiophen-3-ylphenyl)methyl]imidazole |
InChI |
InChI=1S/C14H12N2S/c1-3-13(14-5-8-17-10-14)4-2-12(1)9-16-7-6-15-11-16/h1-8,10-11H,9H2 |
InChI Key |
PRPFZUVPVMWBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C3=CSC=C3 |
Origin of Product |
United States |
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